
1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Heterocyclic Compounds Synthesis
1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid and its derivatives are explored in the synthesis of novel heterocyclic compounds, offering potential as chiral building blocks. A study by Matulevičiūtė et al. (2021) developed a series of novel heterocyclic amino acids, emphasizing the utility of such compounds in organic synthesis. These compounds were synthesized through a multi-step process involving the conversion of piperidine carboxylic acids to β-keto esters, demonstrating the compound's versatility in creating complex molecular architectures (Matulevičiūtė et al., 2021).
Cancer Research
In cancer research, derivatives of piperidine carboxylic acids, related to this compound, have been identified as potential Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells. A study presented an Aurora kinase inhibitor showing promise for therapeutic applications in treating cancer, highlighting the compound's relevance in medicinal chemistry (ロバート ヘンリー,ジェームズ, 2006).
Anticancer Agents Development
Rehman et al. (2018) explored the synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents. This work illustrates the compound's role in developing new chemotherapeutic agents, with some synthesized compounds exhibiting significant anticancer activity compared to standard drugs like doxorubicin. This study underscores the compound's potential in anticancer drug development (Rehman et al., 2018).
Biological Activity Enhancement
Further research into this compound derivatives has revealed their importance in enhancing biological activities. Khalid et al. (2016) synthesized a series of compounds incorporating piperidinylsulfonyl benzyl sulfides, which were tested for their biological activities, including enzyme inhibition. These studies show the broad applicability of derivatives in discovering new bioactive molecules with potential therapeutic uses (Khalid et al., 2016).
Palladium-Catalyzed Arylation
In organic synthesis, the palladium-catalyzed C-H arylation of piperidine derivatives, including those related to this compound, has been studied. Van Steijvoort et al. (2016) reported a method for the C5(sp3)-H arylation of piperidines, showcasing the compound's versatility in facilitating the functionalization of complex molecules. This research contributes to the field of synthetic chemistry by providing new methodologies for constructing molecular complexity (Van Steijvoort et al., 2016).
Safety and Hazards
特性
IUPAC Name |
1-(3,5-dimethylbenzoyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-7-11(2)9-12(8-10)14(17)16-6-4-3-5-13(16)15(18)19/h7-9,13H,3-6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKOERBWQZBUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCCC2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2515288.png)
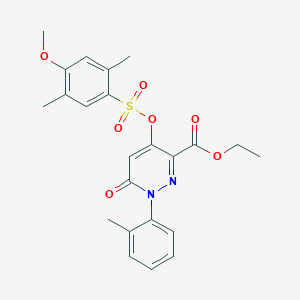
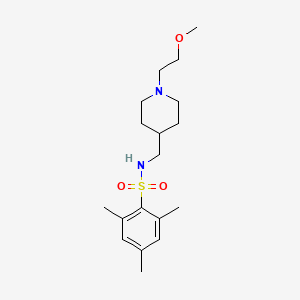
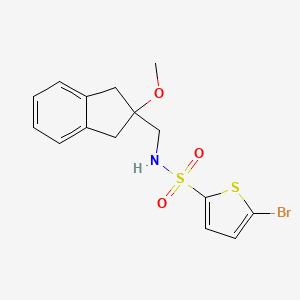

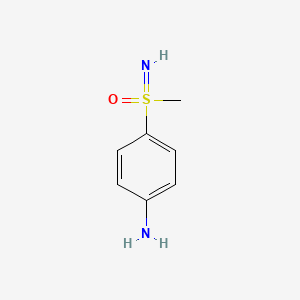
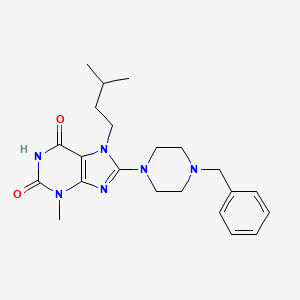
![2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2515299.png)
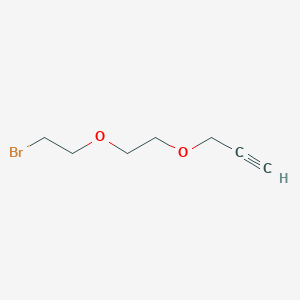
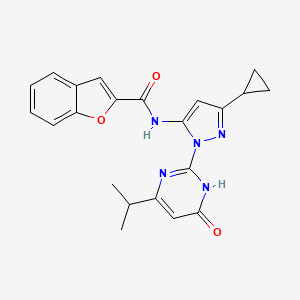
![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515303.png)
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2515306.png)

